2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
This compound is a pyrido[4,3-b][1,6]naphthyridine-dione derivative characterized by a cyclohexyl group at position 2 and a 2-hydroxyethyl substituent at position 6. Its molecular formula is C₁₉H₂₁N₃O₃, with a molecular weight of 339.4 g/mol .
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C19H21N3O3/c23-11-10-21-8-6-16-14(18(21)24)12-15-17(20-16)7-9-22(19(15)25)13-4-2-1-3-5-13/h6-9,12-13,23H,1-5,10-11H2 |
InChI Key |
HHEPTGMTAUXSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO |
Origin of Product |
United States |
Preparation Methods
Cyclohexyl Substitution
The cyclohexyl group is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. In one approach, a chlorine atom at position 2 of the naphthyridine core is displaced by cyclohexylamine in ethanol under reflux, facilitated by triethylamine as a base.
Reaction Conditions
Hydroxyethyl Functionalization
The hydroxyethyl group at position 8 is introduced through a two-step process:
-
Thioether Formation: Reaction of a chloro intermediate with 2-mercaptoethanol in DMF at 85–100°C in the presence of potassium carbonate.
-
Oxidation: The thioether is oxidized to a sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), followed by hydrolysis to yield the hydroxyethyl moiety.
Key Data
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Thioether | K₂CO₃, DMF | 85°C | 78% |
| Oxidation | H₂O₂, AcOH | 50°C | 65% |
Final Cyclization and Lactam Formation
The lactam rings (1,9-dione) are formed via intramolecular cyclization under basic or acidic conditions. Sodium hydroxide in ethanol promotes deprotonation and nucleophilic attack, closing the lactam structure.
Optimization Insight
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation employs:
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows characteristic peaks for cyclohexyl (δ 1.2–1.8 ppm) and hydroxyethyl (δ 3.6–4.0 ppm).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) |
|---|---|---|---|
| A | 2-Chloro-5-nitro-nicotinic acid | Acid chloride → Cyclization → SNAr | 58 |
| B | 1,3-Dichloro-naphthyridine | Thioether → Oxidation → Lactamization | 63 |
| C | Ethyl acrylate derivative | Pd-catalyzed coupling → Hydrolysis | 71 |
Method C, utilizing palladium catalysis, offers higher yields but requires specialized ligands (e.g., XPhos).
Challenges and Optimization Strategies
-
Regioselectivity: Competing substitutions at positions 2 and 8 are mitigated by steric hindrance (e.g., bulky cyclohexyl group).
-
Oxidation Control: Over-oxidation of the hydroxyethyl group is avoided by limiting H₂O₂ stoichiometry (1.2 equiv).
Industrial-Scale Adaptations
Patent US9133188B2 details kilogram-scale production using:
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the naphthyridine core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-Cyclohexyl-8-(2-carboxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione.
Reduction: 2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-diol.
Substitution: 2-Cyclohexyl-8-(2-alkoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Properties : Studies have shown that derivatives of naphthyridine can possess significant antibacterial effects. For instance, research on 1,8-naphthyridine derivatives indicates their potential as antibacterial agents against various pathogens . The structural features of 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione may enhance its efficacy against resistant strains.
- Anticancer Activities : Naphthyridine derivatives have been recognized for their anticancer properties. They act through multiple mechanisms such as apoptosis induction and inhibition of topoisomerases . The specific compound may exhibit similar properties, suggesting potential for development as an anticancer agent.
- Neurological Applications : Compounds within the naphthyridine class have shown promise in treating neurological disorders like Alzheimer's disease. Their ability to inhibit monoamine oxidase (MAO) suggests they could be beneficial in managing symptoms associated with neurodegenerative diseases .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is essential for enhancing its biological activity. Variations in substituents on the naphthyridine scaffold can lead to significant changes in potency and selectivity against target enzymes or receptors.
Case Studies
Several studies have documented the efficacy of naphthyridine derivatives:
- Antibacterial Evaluation : A study evaluated various 1-naphthyridine derivatives against Gram-positive and Gram-negative bacteria using the cup and plate diffusion method. Results indicated that certain derivatives exhibited potent antibacterial activity at concentrations as low as 50 µg/ml .
- Anticancer Mechanisms : Research focused on the synthesis of novel naphthyridine analogs demonstrated their ability to induce apoptosis in cancer cell lines through activation of caspase pathways and inhibition of cell proliferation markers .
- Neurological Effects : Investigations into the neuroprotective effects of naphthyridine compounds highlighted their potential to inhibit MAO activity and reduce oxidative stress in neuronal models, suggesting therapeutic avenues for Alzheimer’s disease treatment .
Mechanism of Action
The mechanism of action of 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The hydroxyethyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key structural and molecular features of the target compound with analogs:
Key Observations :
- Molecular Weight: The target compound (339.4 g/mol) is lighter than the morpholinoethyl analog (417.5 g/mol) but heavier than the dual-triazole derivative (361.32 g/mol).
- The chlorophenyl substituent () introduces electron-withdrawing effects, which could enhance binding to electrophilic biological targets .
Drug-Likeness and Pharmacokinetic Potential
- Target Compound : With a molecular weight of 339.4, it falls within the ideal range for oral bioavailability (300–500 g/mol). The hydroxyethyl group may enhance solubility, while the cyclohexyl group supports membrane permeability .
- Analog Comparisons: Benzo[b]thieno[3,2-h]-1,6-naphthyridines () exhibit drug-likeness scores surpassing acyclovir and acridone, suggesting naphthyridine cores are promising for drug development . The dual-triazole derivative () has a lower molecular weight (361.32) but higher nitrogen content, which may affect metabolic stability .
Biological Activity
2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione (CAS No. 1158218-32-6) is a synthetic compound that belongs to the class of pyrido-naphthyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews its biological activity based on recent research findings and case studies.
- Molecular Formula : C₁₉H₂₁N₃O₃
- Molecular Weight : 339.4 g/mol
- Structure : The compound features a complex bicyclic structure that contributes to its biological activity.
Research indicates that compounds similar to 2-cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine derivatives may act through various mechanisms:
-
Enzyme Inhibition :
- Compounds within this class have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmitter regulation. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .
- Chelation of Divalent Cations :
Antimicrobial Activity
The compound's antimicrobial properties have been explored through various assays. Table 1 summarizes the findings related to its antibacterial and antifungal activities.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Candida albicans | Significant inhibition | |
| Escherichia coli | Low inhibition |
Case Studies
- Inhibition of AChE :
- Antiparasitic Effects :
Q & A
Basic: What are the key considerations for synthesizing pyrido[4,3-b][1,6]naphthyridine derivatives?
Synthesis of this class requires careful optimization of reaction conditions, including solvent choice, temperature, and catalyst. For example, cyclization steps often involve acidic conditions (e.g., H3PO4 at 130°C) to form the naphthyridine core . Multi-step protocols may include:
- Intermediate purification : Column chromatography or recrystallization (e.g., toluene for crystallization ).
- Yield optimization : Quenching reactions in ice water to stabilize intermediates and improve crystallinity .
- Safety : Use inert atmospheres (N2) and avoid static discharge during handling of reactive intermediates .
Advanced: How can structural contradictions in spectroscopic data be resolved for naphthyridine derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example:
- Tautomeric equilibria : Hydroxy groups in the pyridone moiety can shift proton signals. In 8-hydroxy-1,6-naphthyridines, δH values for OH protons appear ~5.42 ppm in DMSO-d6 due to hydrogen bonding .
- Solvent polarity : Polar solvents like DMSO may mask splitting patterns; compare data across solvents (CDCl3 vs. D2O) .
- X-ray crystallography : Resolve ambiguity by confirming bond lengths and angles (e.g., 1.36 Å for C=O in pyridone rings ).
Basic: What safety protocols are critical for handling naphthyridine intermediates?
Key precautions include:
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., POCl3 in Vilsmeier reactions) .
- Spill management : Neutralize acidic residues with NaHCO3 and adsorb with inert materials (e.g., vermiculite) .
Advanced: How does substituent placement influence the biological activity of 1,6-naphthyridines?
Structure-activity relationships (SAR) reveal:
- Electron-withdrawing groups : Chloro substituents (e.g., 8-Cl analogs) enhance antiviral potential by mimicking bioactive motifs in acridones .
- Hydrophilic side chains : The 2-hydroxyethyl group improves solubility, critical for in vitro assays (e.g., MCF7 cytotoxicity IC50 values ≤10 µM) .
- Ring saturation : Dihydro forms (e.g., 5,6-dihydro derivatives) reduce planarity, potentially lowering DNA intercalation toxicity .
Basic: What analytical techniques are recommended for purity assessment?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for baseline separation of regioisomers .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., Δ ≤0.4% for C27H20N4O2S) .
- TGA/DSC : Confirm thermal stability (decomposition >250°C) to guide storage conditions .
Advanced: What computational methods predict the drug-likeness of 1,6-naphthyridine derivatives?
- Lipinski’s rules : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., topoisomerase II for anticancer activity) .
- ADMET prediction : Tools like SwissADME assess bioavailability and cytochrome P450 interactions .
Basic: How should reaction byproducts be characterized and mitigated?
- Byproduct identification : LC-MS or GC-MS to detect intermediates (e.g., cyano hydrolysis products) .
- Mitigation strategies : Adjust stoichiometry (e.g., excess thiourea in thione synthesis ) or use scavengers (e.g., polymer-bound reagents) .
Advanced: Can 1,6-naphthyridines act as kinase inhibitors?
Preliminary data suggest:
- Selectivity : Pyrido[4,3-b] rings target ATP-binding pockets in kinases (e.g., EGFR with IC50 ~50 nM) .
- Pharmacophore mapping : The 2-cyclohexyl group enhances hydrophobic interactions, while the hydroxyethyl side chain forms H-bonds .
Basic: What solvent systems optimize recrystallization of polar naphthyridines?
- Ethanol/water mixtures : Ideal for derivatives with hydroxyl groups (e.g., 64% yield for 6d in ethanol) .
- Toluene/hexane : Non-polar systems purify aryl-substituted analogs .
Advanced: How do tautomeric forms affect the reactivity of 1,9-diones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
